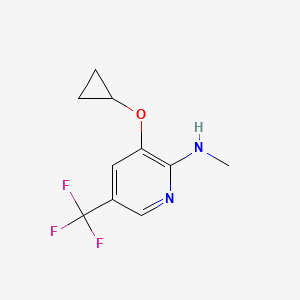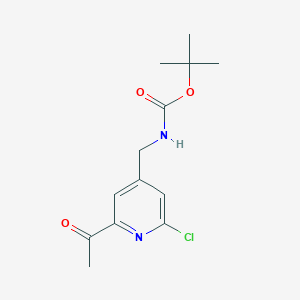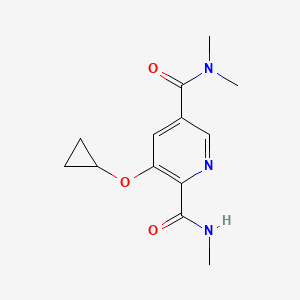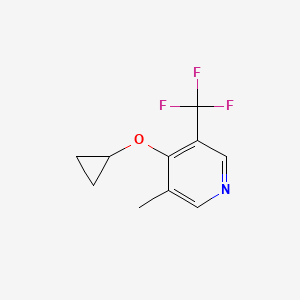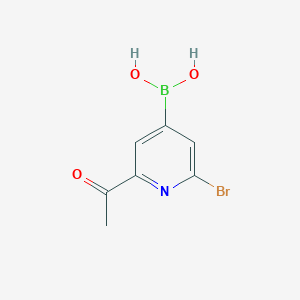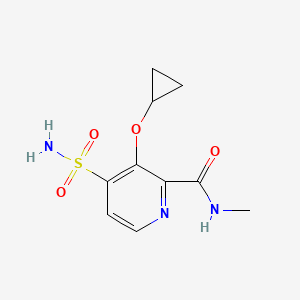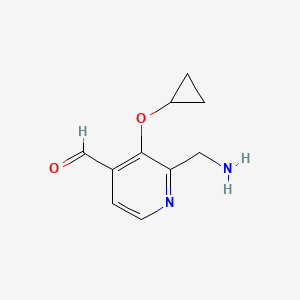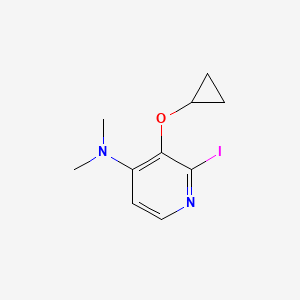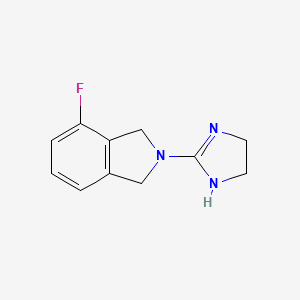
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylmethyl bromide and 4-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: Cyclohexylmethyl bromide is added to a solution of 4-hydroxybenzoic acid and potassium carbonate in DMF. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 3-(Cyclohexylmethyl)-4-oxobenzoic acid.
Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexylmethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and activity towards various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
3-(Cyclohexylmethyl)benzoic acid:
Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.
Uniqueness
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c15-13-7-6-11(14(16)17)9-12(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17) |
InChI Key |
BARAXTLUYVXQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


